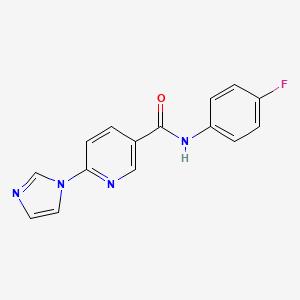

N-(4-fluorophényl)-6-(1H-imidazol-1-yl)nicotinamide

Vue d'ensemble

Description

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a compound that belongs to the class of nicotinamide derivatives It features a fluorophenyl group and an imidazole ring, which are known for their significant roles in medicinal chemistry

Applications De Recherche Scientifique

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mécanisme D'action

Target of Action

The primary target of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is an essential enzyme in Naegleria fowleri, sterol 14-demethylase (NfCYP51) . This enzyme plays a crucial role in the survival and proliferation of Naegleria fowleri, a free-living amoeba that can cause primary amoebic meningoencephalitis in humans .

Mode of Action

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide interacts with its target, NfCYP51, by inhibiting its function . The inhibition of NfCYP51 disrupts the normal functioning of Naegleria fowleri, leading to its death .

Biochemical Pathways

The inhibition of NfCYP51 by N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide affects the sterol biosynthesis pathway in Naegleria fowleri . Sterol 14-demethylase is a key enzyme in this pathway, and its inhibition disrupts the production of essential sterols, leading to detrimental effects on the amoeba .

Pharmacokinetics

It has been observed that compounds similar to n-(4-fluorophenyl)-6-(1h-imidazol-1-yl)nicotinamide are readily taken up into the brain . This suggests that N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide may have good bioavailability and could potentially cross the blood-brain barrier, which is crucial for treating brain infections like primary amoebic meningoencephalitis .

Result of Action

The result of the action of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is the death of Naegleria fowleri due to the disruption of essential biochemical pathways . This leads to the potential eradication of the infection in the host.

Analyse Biochimique

Biochemical Properties

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme sterol 14-demethylase (CYP51), which is crucial in the biosynthesis of sterols. This interaction inhibits the enzyme’s activity, leading to disruptions in sterol biosynthesis . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has been shown to bind to other proteins involved in cellular signaling pathways, affecting their function and downstream effects.

Cellular Effects

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of sterol 14-demethylase (CYP51), inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of sterols, leading to alterations in membrane structure and function. Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can bind to transcription factors, modulating their activity and resulting in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can lead to sustained alterations in cellular function, including changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant disruptions in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can exhibit toxic effects, including cell death and tissue damage .

Metabolic Pathways

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of sterol 14-demethylase (CYP51), leading to disruptions in sterol biosynthesis and alterations in metabolic pathways related to lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can affect the activity of other enzymes involved in cellular metabolism, resulting in changes in metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can interact with binding proteins that regulate its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize to the endoplasmic reticulum, where it interacts with sterol 14-demethylase (CYP51) and other enzymes involved in lipid metabolism . Additionally, N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can be targeted to other subcellular compartments through specific signaling sequences and modifications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide typically involves the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(4-fluorophenyl)-1-(1H-imidazol-1-yl)ethyl)nicotinamide

- N-(4-chlorophenyl)-6-(1H-imidazol-1-yl)nicotinamide

- N-(4-methoxyphenyl)-6-(1H-imidazol-1-yl)nicotinamide

Uniqueness

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is unique due to the presence of both the fluorophenyl group and the imidazole ring. The fluorophenyl group enhances the compound’s lipophilicity and metabolic stability, while the imidazole ring provides a versatile site for coordination with metal ions and hydrogen bonding interactions. This combination of features makes the compound particularly valuable in medicinal chemistry and materials science.

Activité Biologique

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide features a nicotinamide core with a fluorinated phenyl group and an imidazole ring. This structural configuration is crucial for its interaction with biological targets, particularly enzymes involved in various metabolic pathways.

Target Enzyme

The primary target of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide is the enzyme sterol 14-demethylase (NfCYP51), which is essential for sterol biosynthesis in Naegleria fowleri, a pathogenic amoeba. The compound acts as an inhibitor, disrupting the normal function of this enzyme and leading to the death of the organism by impairing its sterol biosynthesis pathway.

Biochemical Pathways

The inhibition of NfCYP51 by this compound affects the sterol biosynthesis pathway, which is critical for membrane integrity and function in Naegleria fowleri. This mechanism highlights the potential of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide as an antifungal agent.

Anticancer Activity

Research indicates that compounds similar to N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

The following table summarizes some relevant findings regarding its anticancer activity:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | |

| A549 (lung cancer) | 0.11 | |

| PC-3 (prostate cancer) | 2.41 |

These results demonstrate the compound's potential as a therapeutic agent against various malignancies.

Enzyme Inhibition

N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide has been identified as a potent inhibitor of several key enzymes involved in metabolic processes. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development .

Case Studies and Research Findings

Several studies have investigated the biological activities of N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide:

- Inhibition of Naegleria fowleri : A study demonstrated that this compound effectively inhibited NfCYP51, leading to significant reductions in Naegleria fowleri viability. This finding underscores its potential as an antifungal agent.

- Anticancer Efficacy : In vitro studies revealed that N-(4-fluorophenyl)-6-(1H-imidazol-1-yl)nicotinamide exhibited selective cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapy .

- Mechanistic Insights : Research has shown that the compound alters gene expression related to cell cycle regulation and apoptosis, indicating its multifaceted role in cellular processes .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-6-imidazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O/c16-12-2-4-13(5-3-12)19-15(21)11-1-6-14(18-9-11)20-8-7-17-10-20/h1-10H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCYMFDPMJFNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.